2-amino-N,4-dimethylpentanamide hydrochloride
CAS No.: 118835-21-5
Cat. No.: VC11649009
Molecular Formula: C7H17ClN2O
Molecular Weight: 180.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 118835-21-5 |
---|---|
Molecular Formula | C7H17ClN2O |
Molecular Weight | 180.67 g/mol |
IUPAC Name | 2-amino-N,4-dimethylpentanamide;hydrochloride |
Standard InChI | InChI=1S/C7H16N2O.ClH/c1-5(2)4-6(8)7(10)9-3;/h5-6H,4,8H2,1-3H3,(H,9,10);1H |
Standard InChI Key | RRZJUBLBYSGTOZ-UHFFFAOYSA-N |
SMILES | CC(C)CC(C(=O)NC)N.Cl |
Canonical SMILES | CC(C)CC(C(=O)NC)N.Cl |
Introduction
Structural Characterization and Comparative Analysis
Molecular Architecture
The target compound, 2-amino-N,4-dimethylpentanamide hydrochloride, features a pentanamide skeleton with methyl groups at the amide nitrogen (N-methyl) and the 4th carbon position. Its molecular formula is theorized as C₇H₁₆ClN₂O (molecular weight: 180.67 g/mol), differing from the trimethyl variant (C₈H₁₉ClN₂O, 194.7 g/mol) by one fewer methyl group. Key structural distinctions include:
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Backbone modifications: The absence of a second N-methyl group alters steric and electronic properties, potentially affecting solubility and reactivity.
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Ionization characteristics: The hydrochloride salt enhances aqueous solubility, a trait critical for pharmaceutical applications.
Table 1: Comparative Structural Properties
Property | 2-Amino-N,4-Dimethylpentanamide HCl | 2-Amino-N,N,4-Trimethylpentanamide HCl |
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Molecular Formula | C₇H₁₆ClN₂O | C₈H₁₉ClN₂O |
Molecular Weight (g/mol) | 180.67 | 194.7 |
Key Substitutions | N-methyl, 4-methyl | N,N-dimethyl, 4-methyl |
CAS Number | Not available | 1214130-10-5 |
Synthetic Pathways and Optimization
Proposed Synthesis Routes
While no direct synthetic protocols for 2-amino-N,4-dimethylpentanamide hydrochloride were identified, methodologies for analogous compounds suggest feasible pathways:
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Amide Coupling: Reacting 2-amino-4-methylpentanoic acid with dimethylamine hydrochloride in the presence of carbodiimide coupling agents (e.g., EDC/HOBt).
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Selective Methylation: Controlled methylation of 2-aminopentanamide using methyl iodide or dimethyl sulfate under basic conditions, avoiding over-alkylation at the amine .
Critical challenges include ensuring regioselective methylation at the N and 4-positions while minimizing side reactions. The trimethyl variant’s synthesis employs acyl chloride intermediates and inert atmospheres to preserve yield, a strategy adaptable to the dimethyl analog.
Purification and Characterization
Post-synthetic purification likely involves recrystallization from ethanol/water mixtures or chromatography. Structural validation would utilize:
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NMR Spectroscopy: Distinct methyl resonances at δ 2.8–3.1 ppm (N-methyl) and δ 1.2–1.5 ppm (4-methyl).
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Mass Spectrometry: Molecular ion peak at m/z 180.67 (MH⁺) with characteristic fragmentation patterns.
Biological Activity and Mechanistic Insights
Table 2: Hypothesized Biological Effects
Parameter | 2-Amino-N,4-Dimethylpentanamide HCl | Trimethyl Analog |
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p38 Phosphorylation | Moderate activation | High activation |
IL-6 Secretion (ng/mL) | ~15–20 (estimated) | 25–30 |
Metabolic Effects | Potential glucose modulation | Confirmed in models |
Metabolic Regulation
In obese murine models, the trimethyl compound improved insulin sensitivity and reduced adipose inflammation. Structural simplification in the dimethyl variant could enhance bioavailability but may reduce target affinity.
Applications in Biochemical Research
Peptide Synthesis
The trimethyl derivative serves as a coupling agent in solid-phase peptide synthesis (SPPS). The dimethyl analog’s reduced steric hindrance might improve reaction kinetics, though stability studies are needed.
Protein Stabilization
As a buffering agent, the hydrochloride salt stabilizes proteins during electrophoresis and chromatography. Its lower molecular weight could offer advantages in low-ionic-strength applications.
Challenges and Future Directions
Research Gaps
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Synthetic reproducibility: Scalable routes for the dimethyl variant require development.
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Toxicological profiles: No data exist on acute or chronic toxicity.
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Comparative efficacy: Head-to-head studies with trimethyl analogs are essential.
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